![molecular formula C13H14ClFN4O B7529053 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine, also known as AG-014699, is a novel inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and maintenance, and its inhibition can lead to synthetic lethality in cancer cells. AG-014699 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer agent.
Mechanism of Action
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair and maintenance. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, which can lead to cell death. In addition, 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and physiological effects:
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the dependence of cancer cells with defects in DNA repair pathways on PARP for survival. In addition, 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. The biochemical and physiological effects of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine are currently being evaluated in clinical trials.
Advantages and Limitations for Lab Experiments
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has several advantages for lab experiments, including its selectivity for cancer cells with defects in DNA repair pathways, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential for use in combination with other anticancer agents. However, 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine also has limitations, including its potential for toxicity in normal cells and its potential for resistance development in cancer cells.
Future Directions
There are several future directions for the development of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine as an anticancer agent. One direction is the evaluation of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another direction is the evaluation of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine in combination with immunotherapy, such as checkpoint inhibitors. In addition, the development of biomarkers for patient selection and monitoring of response to 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine is an important future direction. Finally, the optimization of dosing and scheduling of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine in clinical trials is critical for its successful development as an anticancer agent.
Synthesis Methods
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, followed by the final coupling of the pyrimidine and phenyl rings. The process has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has been extensively studied in preclinical models of cancer, including breast, ovarian, and lung cancer. It has been shown to selectively kill cancer cells with defects in DNA repair pathways, such as those with mutations in the BRCA genes. In addition, 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. These findings have led to the evaluation of 6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine in clinical trials as a potential anticancer agent.
properties
IUPAC Name |
6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O/c1-7(8-3-4-10(20-2)9(15)5-8)17-12-6-11(14)18-13(16)19-12/h3-7H,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCPPKFCAUXMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)NC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)

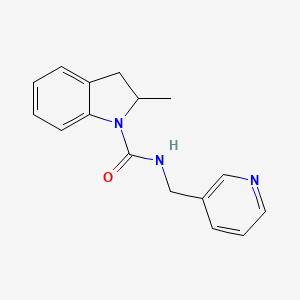
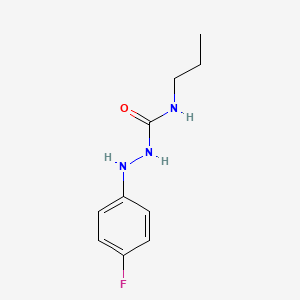
![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)
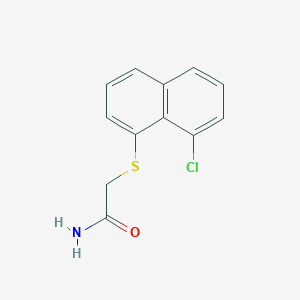
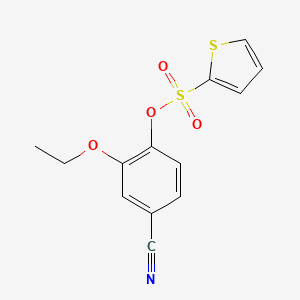
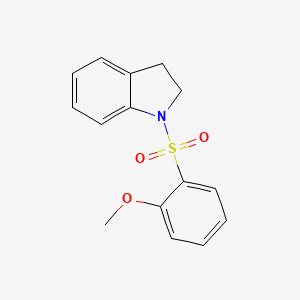
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)
![1-[2-(2-Fluorophenyl)ethyl]-3-(5-methyl-1,2-oxazol-3-yl)urea](/img/structure/B7529075.png)
